Molecular Weight and Formula Differentiation from Unsubstituted Spiro[azetidine-3,2'-chromene] Core
The target compound possesses a significantly higher molecular weight (413.34 g/mol) and distinct elemental composition (C20H16F5NO3) compared to the unsubstituted spiro[azetidine-3,2'-chromene] core (C11H11NO, MW 173.21 g/mol) or its hydrochloride salt (C11H12ClNO, MW 209.67 g/mol) . This difference arises from the addition of the 7-fluoro, 4-oxo, and N-[(1-methylindol-5-yl)methyl]carboxamide substituents. The presence of multiple fluorine atoms and an indole ring substantially alters lipophilicity, hydrogen bonding capacity, and metabolic stability relative to simpler spirocyclic analogs .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 413.34 g/mol |
| Comparator Or Baseline | Spiro[azetidine-3,2'-chromene] core: 173.21 g/mol; Hydrochloride salt: 209.67 g/mol |
| Quantified Difference | +240.13 g/mol vs core; +203.67 g/mol vs HCl salt |
| Conditions | Calculated from molecular formula; not experimentally determined |
Why This Matters
Higher molecular weight and increased complexity suggest enhanced potential for specific target interactions and reduced likelihood of off-target promiscuity, a common consideration in early-stage drug discovery for lead optimization.
- [1] SpectraBase. (2025). Compound 3Sr62fcni3k: 7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide. Wiley Science Solutions. View Source
